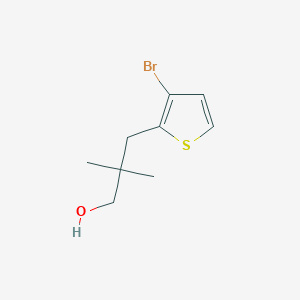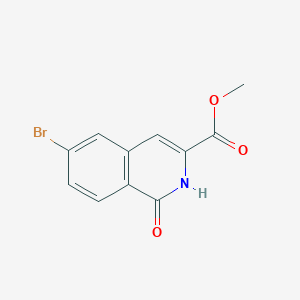
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the isoquinoline core structure. This can be achieved through various methods, including the Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Cyclization Reactions: The isoquinoline core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Applications De Recherche Scientifique
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For instance, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate: Lacks the bromine atom at the 6-position, resulting in different reactivity and biological activity.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Shares the bromine and carbonyl functionalities but has a different core structure.
Uniqueness
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom at the 6-position, which significantly influences its chemical reactivity and biological properties. This substitution allows for targeted modifications and the development of derivatives with enhanced activity and selectivity.
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
methyl 6-bromo-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-6-4-7(12)2-3-8(6)10(14)13-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
JAVFZBROVFFBFR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=CC(=C2)Br)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)
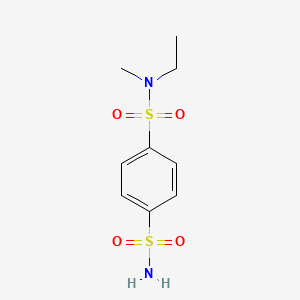
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)
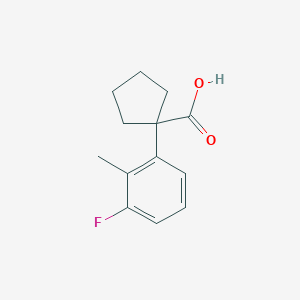

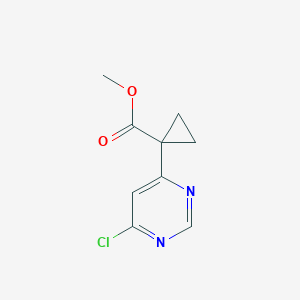
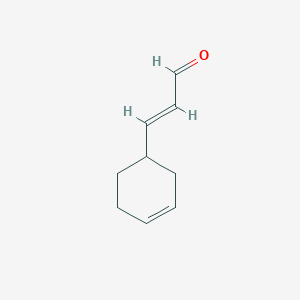


![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)

